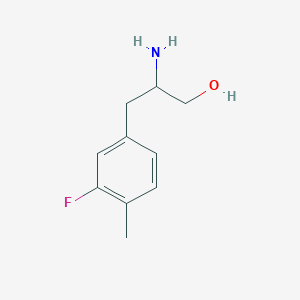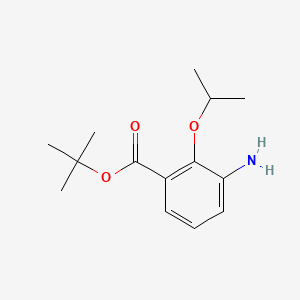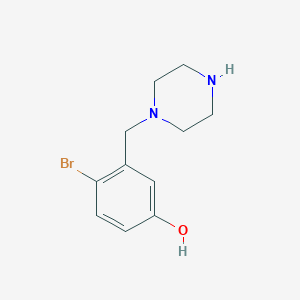
2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol is an organic compound that belongs to the class of propanolamines It features a primary amine and a primary alcohol functional group, making it both a versatile and reactive molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-methylbenzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with nitromethane to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst to yield the corresponding amine.
Hydroxylation: Finally, the amine undergoes hydroxylation to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are typically used for substitution reactions on the aromatic ring.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(3-Fluor-4-methylphenyl)propan-1-ol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antivirale Eigenschaften.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt für die Entwicklung neuer Medikamente zu untersuchen.
Industrie: Es wird bei der Produktion von Spezialchemikalien und -materialien mit spezifischen Eigenschaften verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Amino-3-(3-Fluor-4-methylphenyl)propan-1-ol beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren und anderen Proteinen interagieren und deren Aktivität beeinflussen.
Beteiligte Signalwege: Sie kann Signalwege im Zusammenhang mit Zellwachstum, Apoptose und Immunantwort modulieren, abhängig von ihrer spezifischen Anwendung.
Ähnliche Verbindungen:
- 3-Amino-3-(2-Fluor-4-methylphenyl)propan-1-ol
- 2-(4-Amino-2-(Trifluormethyl)phenyl)propan-2-ol
- 3-Amino-3-(2-(Methylthio)phenyl)propan-1-ol
Vergleich:
- Einzigartigkeit: Das Vorhandensein sowohl eines Fluoratoms als auch einer Methylgruppe am aromatischen Ring von 2-Amino-3-(3-Fluor-4-methylphenyl)propan-1-ol unterscheidet es von anderen ähnlichen Verbindungen. Dieses einzigartige Substitutionsmuster kann seine Reaktivität und potenziellen Anwendungen beeinflussen.
- Eigenschaften: Das Fluoratom erhöht die Stabilität und Lipophilie der Verbindung, während die Methylgruppe ihre sterischen und elektronischen Eigenschaften beeinflussen kann.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-ol
- 2-(4-amino-2-(trifluoromethyl)phenyl)propan-2-ol
- 3-amino-3-(2-(methylthio)phenyl)propan-1-ol
Comparison:
- Uniqueness: The presence of both a fluorine atom and a methyl group on the aromatic ring of 2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol distinguishes it from other similar compounds. This unique substitution pattern can influence its reactivity and potential applications.
- Properties: The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl group can affect its steric and electronic properties.
Eigenschaften
Molekularformel |
C10H14FNO |
|---|---|
Molekulargewicht |
183.22 g/mol |
IUPAC-Name |
2-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-8(5-10(7)11)4-9(12)6-13/h2-3,5,9,13H,4,6,12H2,1H3 |
InChI-Schlüssel |
XENZLCQHLXSHHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CC(CO)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)



![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)


